Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine

Descripción general

Descripción

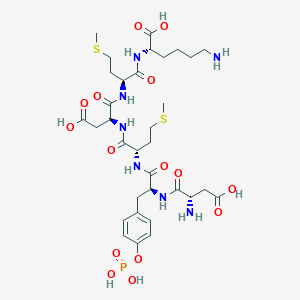

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine is a complex peptide compound with the chemical formula C33H52N7O15PS2 and a molecular weight of 881.91 g/mol This compound is characterized by its unique sequence of amino acids, which includes aspartic acid, tyrosine, phosphomethionine, methionine, and lysine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Addition of Subsequent Amino Acids: Each subsequent amino acid is added one at a time, with coupling and deprotection steps repeated.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine can undergo various chemical reactions, including:

Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents, such as carbodiimides, can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with new functional groups.

Aplicaciones Científicas De Investigación

Biochemical Research

Peptide Synthesis and Modification

The compound serves as a model for studying peptide synthesis and post-translational modifications. Research indicates that amino acids like lysine can undergo various modifications, such as acetylation and methylation, which are crucial for protein function and regulation . The incorporation of phosphomethionine adds a layer of complexity, making it a valuable target for studies on signal transduction pathways.

Case Study: Enzyme Activity Modulation

In a study focused on enzyme engineering, researchers demonstrated that peptides containing phosphomethionine could enhance the stability and activity of certain enzymes under varying pH conditions. This finding is pivotal for developing biocatalysts in industrial applications .

Pharmaceutical Applications

Drug Development

The compound's unique structure allows it to function as a scaffold for drug development. Amino acids are increasingly recognized as essential components in the formulation of new therapeutic agents due to their roles in enhancing drug solubility and bioavailability . For instance, aspartyl-containing peptides have been explored for their potential in developing anti-cancer drugs.

Case Study: Antimicrobial Peptides

Research has shown that peptides derived from amino acids can exhibit antimicrobial properties. A study highlighted the effectiveness of amino acid-based antimicrobial peptides against resistant bacterial strains, suggesting that compounds like aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine could be engineered to enhance these properties further .

Nutritional Science

Amino Acid Supplementation

The compound's constituent amino acids are critical in nutrition, particularly in formulations aimed at enhancing growth and recovery in clinical settings. Lysine supplementation has been shown to improve protein synthesis and overall health outcomes in various populations .

Case Study: Clinical Trials on Lysine Supplementation

Clinical trials have indicated that lysine supplementation can lead to improved glycemic control in diabetic patients, showcasing its potential therapeutic benefits when included in dietary regimens . This underscores the importance of understanding the interactions between different amino acids in complex peptides.

Biotechnology Applications

Genomic Engineering

This compound can be utilized in genomic engineering to create more efficient metabolic pathways. Techniques such as CRISPR/Cas9 have been employed to modify genes involved in amino acid metabolism, enhancing the production of desired compounds .

Case Study: Metabolic Pathway Optimization

In one notable study, researchers used modified yeast strains with engineered pathways involving lysine and methionine to increase the yield of biofuels. The incorporation of specific amino acid sequences allowed for better substrate utilization and growth rates under industrial conditions .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular pathways .

Comparación Con Compuestos Similares

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine can be compared with other similar peptides, such as:

Aspartyl-tyrosyl-methionyl-aspartyl-methionyl-lysine: Lacks the phosphomethionine residue, which may affect its biological activity.

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-lysine: Missing one methionine residue, potentially altering its structural and functional properties.

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-arginine: Substitution of lysine with arginine, which can influence its interaction with molecular targets.

Actividad Biológica

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine (ATPMK) is a complex peptide composed of several amino acids that are integral to various biological processes. This article explores the biological activity of ATPMK, focusing on its synthesis, metabolic pathways, and potential applications in biotechnology and medicine. The compound's relevance is underscored by its structural components, which include aspartate, tyrosine, methionine, and lysine—each playing a crucial role in cellular functions.

Structure and Molecular Weight

ATPMK is a pentapeptide with a molecular formula that can be derived from its constituent amino acids:

- Aspartyl (Asp) : C4H7NO4

- Tyrosyl (Tyr) : C9H11NO3

- Phosphomethionyl (P-Met) : C5H12N2O5PS

- Methionyl (Met) : C5H11NO2S

- Lysine (Lys) : C6H14N2O2

The total molecular weight of ATPMK can be calculated based on the individual weights of these components. The combined molecular weight is approximately 646.36 g/mol.

Biological Activity Overview

The biological activity of ATPMK is influenced by its amino acid composition, which is involved in various metabolic processes:

- Aspartate : Serves as a precursor for several amino acids and plays a role in the urea cycle.

- Tyrosine : Involved in the synthesis of neurotransmitters and hormones.

- Methionine : Essential for methylation reactions and protein synthesis.

- Lysine : Important for protein structure and function, as well as calcium absorption.

Biosynthesis Pathway

The biosynthesis of ATPMK involves several key pathways:

- Aspartate-derived Amino Acid Pathway : This pathway includes the synthesis of lysine and methionine from aspartate through a series of enzymatic reactions catalyzed by aspartate kinase and homoserine dehydrogenase .

- Feedback Regulation : The activity of aspartate kinase is regulated by feedback inhibition from lysine and S-adenosylmethionine (SAM), which ensures balanced amino acid production .

Study 1: Lysine and Methionine Interaction

A study demonstrated that lysine enhances methionine content in transgenic tobacco plants through modulation of S-adenosylmethionine synthase expression. The results indicated that increased lysine levels led to higher methionine accumulation due to reduced SAM levels, which negatively regulate methionine biosynthesis .

| Amino Acid | Effect on Methionine | Mechanism |

|---|---|---|

| Lysine | Increases | Reduces SAM levels |

| Methionine | N/A | N/A |

Study 2: Aspartate Kinase Regulation

Research highlighted the role of aspartate kinase in regulating amino acid biosynthesis in plants. It was found that mutations affecting the ACT binding domain could lead to lysine resistance, impacting overall amino acid production .

| Enzyme | Regulation Type | Impact on Amino Acids |

|---|---|---|

| Aspartate Kinase | Feedback Inhibition | Affects lysine/methionine balance |

Biotechnology

ATPMK's unique structure allows for potential applications in protein engineering. By incorporating non-canonical amino acids into proteins using engineered pyrrolysyl-tRNA synthetases, researchers can expand the functional repertoire of proteins produced in various organisms .

Medicine

Given its composition, ATPMK may also have implications in therapeutic development. The modulation of amino acid levels can influence metabolic disorders and provide insights into nutritional interventions for conditions related to lysine and methionine deficiencies.

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N7O15PS2/c1-57-13-10-21(29(46)38-23(33(50)51)5-3-4-12-34)37-32(49)25(17-27(43)44)40-30(47)22(11-14-58-2)36-31(48)24(39-28(45)20(35)16-26(41)42)15-18-6-8-19(9-7-18)55-56(52,53)54/h6-9,20-25H,3-5,10-17,34-35H2,1-2H3,(H,36,48)(H,37,49)(H,38,46)(H,39,45)(H,40,47)(H,41,42)(H,43,44)(H,50,51)(H2,52,53,54)/t20-,21-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNZVOHPRCPQGO-OOPVGHQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N7O15PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166549 | |

| Record name | Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158999-11-2 | |

| Record name | Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158999112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.